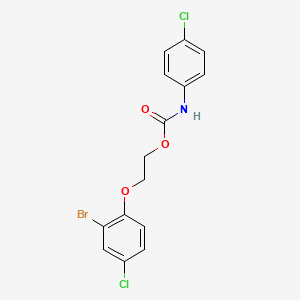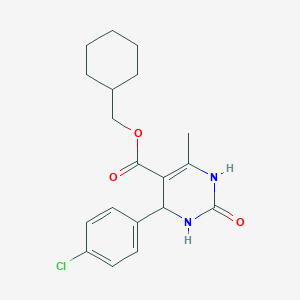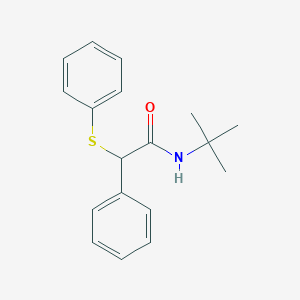
2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate, also known as bromoxynil octanoate, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the family of synthetic auxin herbicides, which mimic the natural plant hormone auxin and disrupt the growth and development of weeds.
Mécanisme D'action
Bromoxynil octanoate acts by disrupting the normal function of auxin in plants. Specifically, it binds to and activates the auxin receptor TIR1, leading to the degradation of key transcription factors involved in plant growth and development. This results in the inhibition of cell division and elongation, and ultimately the death of the plant.
Biochemical and Physiological Effects
Bromoxynil octanoate has been shown to have a number of biochemical and physiological effects on plants. These include inhibition of photosynthesis, disruption of membrane function, and alterations in gene expression. In addition, 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate has been shown to have toxic effects on non-target organisms such as insects, birds, and mammals, although the exact mechanisms of toxicity are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
Bromoxynil octanoate is a useful tool for studying plant growth and development due to its selective activity against broadleaf weeds and its ability to mimic the natural plant hormone auxin. However, its toxicity to non-target organisms and potential environmental impact must be carefully considered when using it in lab experiments. In addition, the use of herbicides in general can lead to the development of herbicide-resistant weeds, which can limit the effectiveness of 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate over time.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate. One area of interest is the development of new herbicides that are more effective and less toxic to non-target organisms. Another area of research is the identification of new targets for herbicides that can be used to control weeds without affecting plant growth and development. Finally, the use of 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate as a tool for studying plant growth and development could be expanded to include other plant species and developmental stages.
Méthodes De Synthèse
Bromoxynil octanoate can be synthesized by reacting 2-(2-bromo-4-chlorophenoxy)ethanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The resulting carbamate ester can then be converted to the octanoate ester by reacting it with octanoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The overall yield of this synthesis is around 60%.
Applications De Recherche Scientifique
Bromoxynil octanoate has been extensively studied for its herbicidal activity and its effects on non-target organisms such as insects, birds, and mammals. It has also been investigated for its potential as a tool for studying plant growth and development. For example, 2-(2-bromo-4-chlorophenoxy)ethyl (4-chlorophenyl)carbamate octanoate has been used to study the role of auxin in root development and to identify genes involved in auxin signaling pathways.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-13-9-11(18)3-6-14(13)21-7-8-22-15(20)19-12-4-1-10(17)2-5-12/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLKONGLCMAMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCCOC2=C(C=C(C=C2)Cl)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4-chlorophenoxy)ethyl N-(4-chlorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)

![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![2-[(3,4-dimethylphenyl)amino]-7-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5108346.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)
![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)

![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5108426.png)

![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)